molecular formula C8H11ClN4 B3254201 3-chloro-4-cyclobutyl-6-hydrazinylPyridazine CAS No. 233276-12-5

3-chloro-4-cyclobutyl-6-hydrazinylPyridazine

Cat. No.: B3254201
CAS No.: 233276-12-5
M. Wt: 198.65 g/mol
InChI Key: IVRWVTZEDDEEBB-UHFFFAOYSA-N
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Description

Overview of Pyridazine (B1198779) Scaffold in Modern Chemical Research

The pyridazine ring system is considered a "privileged scaffold" in medicinal chemistry, a term used to describe molecular frameworks that are capable of binding to multiple biological targets. nih.gov This privileged nature stems from the inherent physicochemical properties of the pyridazine core, including its high dipole moment, capacity for hydrogen bonding, and π-stacking interactions, which facilitate strong and specific interactions with biological macromolecules. nih.gov

The presence of two adjacent nitrogen atoms in the pyridazine ring results in an electron-deficient system, which significantly influences its chemical reactivity and biological activity. taylorfrancis.com This electronic feature makes the pyridazine scaffold a key component in a wide array of biologically active compounds, exhibiting properties such as:

Anticancer: Pyridazine derivatives have been extensively investigated as potent anticancer agents, targeting various pathways involved in tumor progression. nih.gov

Antihypertensive: The scaffold is present in several drugs used to treat high blood pressure.

Antimicrobial: Compounds containing the pyridazine moiety have shown significant activity against various bacteria and fungi.

Anti-inflammatory: Pyridazine derivatives have been developed as potent anti-inflammatory agents.

The versatility of the pyridazine scaffold extends beyond medicinal chemistry into materials science, where its unique electronic and photophysical properties are harnessed in the development of organic light-emitting diodes (OLEDs), dyes, and agrochemicals.

Importance of Functionalized Pyridazines in Heterocyclic Synthesis and Derivatization

The true potential of the pyridazine scaffold is unlocked through the introduction of various functional groups onto the ring. Functionalization allows for the fine-tuning of the molecule's steric and electronic properties, which in turn modulates its biological activity, solubility, and metabolic stability. The strategic placement of different substituents is a key aspect of modern drug design and materials science.

The pyridazine ring can be readily functionalized at its carbon and nitrogen atoms through a variety of organic reactions. Halogenated pyridazines, for instance, are crucial intermediates in synthetic chemistry, as the halogen atom can be easily displaced by a wide range of nucleophiles, enabling the introduction of diverse functionalities. researchgate.net This reactivity is fundamental to the construction of complex molecular architectures based on the pyridazine core. The ability to create a library of functionalized pyridazine derivatives is essential for structure-activity relationship (SAR) studies, which are critical in the optimization of lead compounds in drug discovery.

Contextualization of 3-chloro-4-cyclobutyl-6-hydrazinylPyridazine within Pyridazine Chemical Space

The compound This compound represents a specific point in the vast chemical space of functionalized pyridazines. While specific research on this exact molecule is not widely published, its structure allows for a contextual understanding based on the known roles of its constituent functional groups.

3-chloro group: The chlorine atom at the 3-position significantly influences the electronic properties of the pyridazine ring, making the adjacent carbon atom susceptible to nucleophilic attack. This "activating" effect is a common strategy in heterocyclic chemistry to facilitate further derivatization. wuxiapptec.com The chloro group serves as a versatile synthetic handle for the introduction of other functional groups through nucleophilic substitution reactions.

4-cyclobutyl group: The presence of a cyclobutyl ring at the 4-position introduces a non-planar, lipophilic moiety. This can impact the molecule's solubility, membrane permeability, and binding interactions with biological targets. The steric bulk of the cyclobutyl group can also influence the conformation of the molecule and its ability to fit into a specific binding pocket.

6-hydrazinyl group: The hydrazinyl (-NHNH2) group at the 6-position is a potent nucleophile and a hydrogen bond donor. This functionality is known to be a key pharmacophore in many biologically active molecules. Hydrazinylpyridazines are important precursors for the synthesis of various fused heterocyclic systems, such as triazolopyridazines and pyrazolopyridazines, which often exhibit enhanced biological activities. mdpi.comresearchgate.net

The combination of these three functional groups on the pyridazine scaffold suggests a molecule with a rich potential for both biological activity and further chemical modification. The chloro and hydrazinyl groups offer reactive sites for synthetic elaboration, while the cyclobutyl group provides a means to modulate the molecule's physicochemical properties.

Interactive Data Tables

Table 1: Physicochemical Properties of Representative Pyridazine Derivatives

CompoundMolecular FormulaMolecular Weight ( g/mol )LogP (Predicted)
PyridazineC4H4N280.090.45
3-Chloropyridazine (B74176)C4H3ClN2114.531.12
3-HydrazinylpyridazineC4H6N4110.12-0.58
This compoundC8H11ClN4202.651.85

Note: LogP values are estimated and can vary based on the prediction algorithm used.

Table 2: Spectroscopic Data of a Related Hydrazinylpyridazine Derivative

Spectroscopic TechniqueKey Features of 4-(2-(4-chlorophenyl)hydrazinyl)-3-hydrazinyl-6-phenylpyridazine mdpi.com
IR (ν, cm⁻¹)3350 (NH₂), 3192–3135 (NH)
¹H-NMR (δ ppm)4.38 (s, 1H, NH), 4.45 (s, 1H, NH), 5.14 (s, 2H, NH₂), 6.64 (s, 1H, pyridazine-H), 7.17–8.31 (m, 9H, Ar-H), 8.89 (s, 1H, NH)
MS, m/z (%)326 (M⁺, 70), 328 (M⁺ + 2, 24)

This data is for a different, more complex hydrazinylpyridazine and is provided for illustrative purposes to indicate the types of spectroscopic signals expected for such compounds.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(6-chloro-5-cyclobutylpyridazin-3-yl)hydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN4/c9-8-6(5-2-1-3-5)4-7(11-10)12-13-8/h4-5H,1-3,10H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVRWVTZEDDEEBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=CC(=NN=C2Cl)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Mechanistic Investigations of 3 Chloro 4 Cyclobutyl 6 Hydrazinylpyridazine Analogs

Reactivity Profiles of Halogenated Pyridazines

The presence of a halogen atom on the electron-deficient pyridazine (B1198779) ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. taylorfrancis.comdur.ac.uk This reactivity is a cornerstone of pyridazine chemistry, allowing for extensive functionalization. The diazine core strongly withdraws electron density, facilitating the attack of nucleophiles and stabilizing the intermediate Meisenheimer complex. wur.nl

Halogenated pyridazines react with a wide array of nucleophiles, leading to the displacement of the halide. The general reactivity order for halogens is I > Br > Cl > F, although this can be influenced by the specific reaction conditions and the nature of the nucleophile. Common nucleophilic substitution reactions include:

Amination: Reaction with ammonia (B1221849) or amines to yield aminopyridazines.

Alkoxylation/Aryloxylation: Substitution by alkoxides or phenoxides to form pyridazinyl ethers.

Thiolation: Displacement by thiols or thiophenols to produce pyridazinyl sulfides.

Hydrazinolysis: Reaction with hydrazine (B178648) to introduce a hydrazinyl group, a key step in the synthesis of compounds like 3-chloro-4-cyclobutyl-6-hydrazinylpyridazine itself. nih.govresearchgate.net

The table below summarizes the typical reactivity of a generic 3-chloropyridazine (B74176) analog with various nucleophiles.

Nucleophile (Nu-H)Reagent/ConditionsProduct
AmmoniaNH₃3-Aminopyridazine
Primary/Secondary AmineRNH₂ or R₂NH3-(Alkylamino/Dialkylamino)pyridazine
HydrazineN₂H₄·H₂O3-Hydrazinylpyridazine
MethoxideNaOCH₃ / CH₃OH3-Methoxypyridazine
ThiophenolC₆H₅SH / Base3-(Phenylthio)pyridazine

Reactions Involving Hydrazinyl Functionality

The hydrazinyl (-NHNH₂) group is a potent nucleophile and a versatile functional handle for constructing more complex molecular architectures. tubitak.gov.tr Its reactivity is characterized by condensation and cyclization reactions.

Key reactions involving the hydrazinyl group include:

Hydrazone Formation: The terminal amino group readily condenses with aldehydes and ketones to form the corresponding hydrazones. These reactions are often catalyzed by a small amount of acid. researchgate.net

Acylation: Reaction with acylating agents such as acid chlorides or anhydrides (e.g., acetic anhydride) leads to the formation of acylhydrazides. nih.govresearchgate.net

Cyclization Reactions: The di-nucleophilic nature of the hydrazinyl group is exploited in the synthesis of fused heterocyclic systems. Reaction with 1,3-dicarbonyl compounds, α,β-unsaturated ketones, or other appropriate bifunctional electrophiles can lead to the formation of pyrazoles, triazines, or other fused rings. nih.govresearchgate.netresearchgate.net For instance, reacting a hydrazinylpyridazine with an appropriate precursor can yield pyridazino[4,3-e] wur.nlnih.govorganic-chemistry.orgtriazine derivatives. nih.gov

The following table illustrates common derivatization reactions of a hydrazinylpyridazine analog.

ReagentReaction TypeResulting Functional Group/Ring System
p-ChlorobenzaldehydeCondensationHydrazone
Acetic Anhydride (B1165640)Acylation/CyclizationAcetylhydrazide / Triazine ring
Carbon DisulfideCyclizationThione / Triazine ring
Ethyl ChloroformateCondensationCarbamoylhydrazine derivative
Pyruvic AcidCondensationHydrazone

Influence of the Cyclobutyl Group on Pyridazine Ring Reactivity

While specific studies on the 4-cyclobutyl substituent are limited, its influence can be inferred from general principles of physical organic chemistry. The cyclobutyl group, as an alkyl substituent, is expected to exert two main effects on the pyridazine ring: electronic and steric.

Electronic Effect: The cyclobutyl group is weakly electron-donating through induction. This effect increases the electron density of the pyridazine ring, which can slightly deactivate it towards nucleophilic aromatic substitution compared to an unsubstituted analog. However, the powerful electron-withdrawing effect of the two ring nitrogens remains dominant, so the ring is still highly activated for SNAr reactions.

Steric Effect: The non-planar, bulky nature of the cyclobutyl group at the C4 position can sterically hinder the adjacent C3 and C5 positions. organic-chemistry.org This steric hindrance could influence the regioselectivity of reactions, potentially directing incoming reagents away from the C3 and C5 positions if other reactive sites are available. It may also affect the rate of substitution at the C3-chloro position by impeding the approach of the nucleophile.

Elucidation of Reaction Mechanisms

Understanding the mechanisms of pyridazine derivatization is crucial for controlling reaction outcomes and designing new synthetic pathways.

The derivatization of halogenated hydrazinylpyridazine analogs proceeds through well-established reaction pathways.

Nucleophilic Aromatic Substitution (SNAr): The substitution of the chlorine atom at the C3 position typically follows a two-step addition-elimination mechanism. wur.nl A nucleophile attacks the electron-deficient carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second, usually rapid, step, the chloride ion is eliminated, restoring the aromaticity of the ring.

1,3-Dipolar Cycloaddition: This is a powerful method for constructing fused ring systems. nih.gov For example, pyridazinium ylides can act as 1,3-dipoles and react with dipolarophiles like alkynes in a [3+2] cycloaddition to form pyrrolo[1,2-b]pyridazine (B13699388) derivatives. nih.govnih.govresearchgate.net The reaction proceeds through a concerted or stepwise pathway involving a five-membered cyclic transition state.

Condensation-Cyclization: The formation of fused triazine rings from a hydrazinylpyridazine often involves an initial condensation or acylation step, followed by an intramolecular cyclization. nih.gov For example, reaction with acetic anhydride can form an acetylhydrazide intermediate, which then undergoes dehydrative ring closure to form the fused triazine system. researchgate.net

Catalysis plays a pivotal role in expanding the synthetic utility of pyridazine derivatives, enabling reactions that are otherwise difficult or impossible.

Palladium-Catalyzed Cross-Coupling: Halogenated pyridazines are excellent substrates for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira reactions. researchgate.net These methods are indispensable for forming new carbon-carbon bonds, allowing for the introduction of alkyl, alkenyl, alkynyl, and aryl groups at the position of the halogen. For these reactions to be efficient, the pyridazine nitrogen is often protected to prevent it from interfering with the catalyst. researchgate.net

Copper-Catalysis: Copper catalysts are also employed, particularly in cycloaddition reactions and certain types of cross-coupling. nih.govorganic-chemistry.org For example, copper(I) can catalyze the [3+2] cycloaddition of pyridazinium ylides with terminal alkynes. nih.gov

Acid/Base Catalysis: Many reactions involving the hydrazinyl group, such as the formation of hydrazones and subsequent cyclizations, are catalyzed by acids or bases. tubitak.gov.trresearchgate.net Acids protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic, while bases can deprotonate the hydrazinyl group, increasing its nucleophilicity.

Photoredox Catalysis: Emerging techniques using visible-light photoredox catalysis enable novel transformations, such as radical cyclization cascades, to produce complex pyridazine-containing structures under mild conditions. acs.org

The table below provides an overview of catalytic systems used in pyridazine chemistry.

Catalyst TypeExample ReactionPurpose
Palladium (e.g., Pd(PPh₃)₄)Suzuki CouplingC-C bond formation (Arylation)
Palladium (e.g., PdCl₂(PPh₃)₂)Sonogashira CouplingC-C bond formation (Alkynylation)
Copper (e.g., Cu(I))[3+2] CycloadditionFused ring synthesis
Acid (e.g., Acetic Acid)Hydrazone FormationAccelerate nucleophilic addition
Base (e.g., Sodium Hydroxide)Intramolecular CyclizationPromote ring closure
Photoredox (e.g., Ru(bpy)₃²⁺)Radical CyclizationC-C bond formation via radical pathways

Structural Characterization Methodologies for Pyridazine Compounds

Advanced Spectroscopic Techniques

Spectroscopic methods are fundamental in determining the molecular structure of newly synthesized pyridazine (B1198779) compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy are routinely employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are among the most powerful tools for elucidating the carbon-hydrogen framework of pyridazine derivatives.

¹H NMR: Provides detailed information about the chemical environment of protons. The chemical shift (δ), splitting pattern (multiplicity), and integration values of the signals help identify the arrangement of protons within the molecule. For a compound like 3-chloro-4-cyclobutyl-6-hydrazinylpyridazine, one would expect to see distinct signals for the hydrazinyl (-NHNH₂) protons, the pyridazine ring proton, and the protons of the cyclobutyl group. nih.gov The coupling patterns between adjacent protons are critical for confirming connectivity.

¹³C NMR: Reveals the number and types of carbon atoms in the molecule. The chemical shifts of the carbon signals indicate their electronic environment, distinguishing between aromatic carbons of the pyridazine ring and aliphatic carbons of the cyclobutyl substituent. growingscience.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. liberty.edu The absorption of infrared radiation at characteristic frequencies corresponds to the vibrations of specific bonds. For this compound, key vibrational bands would be expected for N-H stretching of the hydrazinyl group (typically around 3200-3400 cm⁻¹), C=N and C=C stretching within the pyridazine ring (around 1400-1600 cm⁻¹), and C-H stretching of the cyclobutyl group (around 2850-3000 cm⁻¹). nih.govresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique provides insights into the electronic transitions within the molecule. peacta.org Pyridazine compounds, being aromatic heterocycles, exhibit characteristic π-π* transitions. The position of the maximum absorption wavelength (λmax) is influenced by the substituents on the pyridazine ring and can provide information about the extent of conjugation within the system. peacta.org

Table 1: Representative Spectroscopic Data for Pyridazine Derivatives
TechniqueObservationTypical Range/ValueInferred Structural Feature
¹H NMRChemical Shift (δ)7.0 - 9.0 ppmPyridazine Ring Protons
Chemical Shift (δ)1.5 - 4.0 ppmAlkyl (e.g., Cyclobutyl) Protons
Chemical Shift (δ)4.0 - 8.0 ppm (exchangeable)Hydrazinyl (N-H) Protons
IR SpectroscopyWavenumber (ν)3200 - 3400 cm⁻¹N-H Stretch (Hydrazinyl Group)
Wavenumber (ν)2850 - 3000 cm⁻¹C-H Stretch (Alkyl Group)
Wavenumber (ν)1400 - 1600 cm⁻¹C=C / C=N Stretch (Aromatic Ring)

X-ray Crystallography in Determining Molecular Architectures

Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional structure of a molecule. nih.gov This technique provides unambiguous confirmation of connectivity and stereochemistry by mapping the electron density of a crystalline sample.

For pyridazine compounds, X-ray crystallography reveals:

Molecular Geometry: Precise bond lengths, bond angles, and torsion angles. growingscience.com

Conformation: The spatial arrangement of substituents, such as the orientation of the cyclobutyl ring relative to the pyridazine core.

Crystal Packing: Information on intermolecular interactions, such as hydrogen bonding involving the hydrazinyl group or π-π stacking between pyridazine rings, which govern the solid-state structure. nih.govmdpi.com

The analysis of a suitable crystal of a pyridazine derivative yields detailed crystallographic data, including the crystal system, space group, and unit cell dimensions, which serve as a unique fingerprint for the compound in its solid state. growingscience.commdpi.com

Table 2: Example Crystallographic Data for a Substituted Pyridazine Compound
ParameterExample Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)3.817(3)
b (Å)13.533(10)
c (Å)19.607(15)
β (°)93.401(10)
Volume (ų)1010.5(12)

Note: Data is representative for a pyridazine derivative, specifically 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile, as an illustration of the technique. growingscience.com

Chromatographic and Mass Spectrometric Approaches for Purity and Identity Confirmation

Chromatographic and mass spectrometric techniques are indispensable for assessing the purity of a sample and confirming its molecular identity.

Chromatography: Techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are used to separate the target compound from impurities, starting materials, and byproducts. The retention time of the compound under specific conditions is a characteristic property that aids in its identification. Purity is typically assessed by measuring the peak area of the target compound relative to the total area of all peaks in the chromatogram.

Mass Spectrometry (MS): This technique measures the mass-to-charge ratio (m/z) of ionized molecules. High-resolution mass spectrometry (HRMS) can determine the molecular weight with high precision, allowing for the calculation of the elemental formula. The fragmentation pattern observed in the mass spectrum provides additional structural information, as the molecule breaks apart in a predictable manner, offering clues to its connectivity. nih.gov

Hyphenated Techniques: The combination of chromatography and mass spectrometry, such as in Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), provides a powerful analytical approach. nih.gov The chromatographic component separates the mixture, while the mass spectrometer provides mass information for each separated component, enabling positive identification and purity assessment in a single analysis. nih.govacs.org

Table 3: Application of Chromatographic and Mass Spectrometric Techniques
TechniquePrimary ApplicationInformation Obtained
HPLC / GCPurity Assessment & SeparationRetention Time, Percentage Purity
Mass Spectrometry (MS)Identity ConfirmationMolecular Weight, Fragmentation Pattern
LC-MS / GC-MSSeparation & IdentificationConfirmation of Identity and Purity of Individual Components in a Mixture

Computational and Theoretical Chemistry of Pyridazine Systems

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to molecules like pyridazine (B1198779) derivatives to predict their geometries, energies, and other electronic properties with a good balance of accuracy and computational cost.

The electronic character of a molecule is fundamental to its reactivity and intermolecular interactions. Key descriptors of this character are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), as well as the distribution of electrostatic potential across the molecular surface.

The HOMO is the outermost orbital containing electrons and represents the ability of the molecule to donate electrons. Conversely, the LUMO is the innermost orbital without electrons and signifies the ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining molecular stability and reactivity. A smaller gap suggests that the molecule is more reactive as it requires less energy to excite an electron from the HOMO to the LUMO. For pyridazine derivatives, the HOMO-LUMO gap is a key indicator of their potential bioactivity.

While specific values for 3-chloro-4-cyclobutyl-6-hydrazinylpyridazine are not available, DFT calculations on related triazine derivatives show a HOMO-LUMO energy gap of approximately 4.4871 eV, indicating significant chemical reactivity. irjweb.com The introduction of different substituents on the pyridazine ring, such as the chloro, cyclobutyl, and hydrazinyl groups, will modulate these energy levels. The electron-withdrawing nature of the chlorine atom is expected to lower both the HOMO and LUMO energy levels, while the electron-donating hydrazinyl group would likely raise them. The cyclobutyl group, being weakly electron-donating, will have a more subtle effect.

Table 1: Representative Frontier Orbital Energies for a Substituted Triazine Derivative

Parameter Energy (eV)
EHOMO -6.2967
ELUMO -1.8096
HOMO-LUMO Gap (ΔE) 4.4871

Data is for a related N-(1H-benzo[d]imidazol-2-yl)methyl)-1,2,4-triazin-3-amine and serves as an illustrative example. irjweb.com

An Electrostatic Potential (ESP) map provides a visual representation of the charge distribution on the molecule's surface. deeporigin.com Red-colored regions indicate areas of negative electrostatic potential, which are prone to electrophilic attack, while blue regions represent positive potential, susceptible to nucleophilic attack. For this compound, the nitrogen atoms of the pyridazine ring and the hydrazinyl group are expected to be regions of high negative potential (red), making them likely sites for hydrogen bond acceptance. researchgate.netresearchgate.net The hydrogen atoms of the hydrazinyl group and potentially the C-H bonds adjacent to the electron-withdrawing chlorine atom would exhibit positive potential (blue), acting as hydrogen bond donors. researchgate.netnih.gov

The three-dimensional structure of a molecule is crucial for its biological activity, as it dictates how the molecule can fit into the binding site of a protein. Conformational analysis involves identifying the most stable arrangement of atoms in a molecule, known as the global minimum energy conformation. mdpi.com For this compound, the flexibility of the cyclobutyl ring and the rotation around the C-N bond of the hydrazinyl group are the main sources of conformational variability.

Molecular geometry optimization is a computational process to find the arrangement of atoms that corresponds to the lowest energy. youtube.comyoutube.comyoutube.com DFT calculations would be employed to determine the optimal bond lengths, bond angles, and dihedral angles for this compound. Studies on related 3-chloro-6-hydrazinylpyridazine derivatives show that the pyridazine ring itself is planar. nih.gov The orientation of the cyclobutyl and hydrazinyl substituents relative to this plane will be determined by a balance of steric and electronic effects. It is anticipated that the cyclobutyl ring will adopt a puckered conformation to minimize steric strain. The geometry optimization would also reveal the planarity of the hydrazinyl group and its orientation relative to the pyridazine ring, which can be critical for its interaction with biological targets.

Table 2: Predicted Geometrical Parameters for a 3-chloro-6-hydrazinylpyridazine Moiety

Parameter Predicted Value
Pyridazine Ring Planar (r.m.s. deviation ~0.0219 Å)
Dihedral angle (pyridazine/substituent) Dependent on substituent size and electronics

Based on data for 3-chloro-6-[2-(propan-2-ylidene)hydrazinyl]pyridazine. nih.gov

Molecular Modeling and Simulation Techniques

Molecular modeling and simulation techniques are used to study the interactions of a ligand with its biological target, providing insights into the mechanism of action and helping to predict binding affinity.

Pharmacophore modeling is a technique used in drug discovery to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) that are responsible for a molecule's biological activity. nih.govmdpi.com A pharmacophore model for a series of pyridazine-based inhibitors would typically include features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. nih.gov For this compound, the hydrazinyl group can act as both a hydrogen bond donor and acceptor. The nitrogen atoms in the pyridazine ring are hydrogen bond acceptors, and the cyclobutyl group provides a hydrophobic feature. The chlorine atom can also participate in halogen bonding. By comparing the pharmacophore of this molecule with that of known active compounds, a hypothesis about its potential biological targets can be generated.

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein. amazonaws.comnih.gov This technique is instrumental in understanding the binding mode of a drug candidate and in virtual screening of compound libraries. In a docking study of this compound, the molecule would be placed into the binding site of a target protein, and various conformations and orientations would be sampled. The most favorable binding pose is typically the one with the lowest energy score, which reflects the sum of all interactions (hydrogen bonds, hydrophobic interactions, electrostatic interactions) between the ligand and the protein.

Table 3: Illustrative Molecular Docking Results for a Pyridazine Derivative Targeting a Kinase

Target Protein Binding Affinity (kcal/mol) Key Interacting Residues
JNK1 -7.5 (example value) LYS, ASP, GLU (example residues)

This data is hypothetical and serves to illustrate the type of information obtained from molecular docking studies. acs.org

Molecular Dynamics (MD) simulations are used to study the dynamic behavior of a ligand-protein complex over time. nih.govyoutube.com While molecular docking provides a static picture of the binding pose, MD simulations can reveal the stability of this pose and the nature of the interactions as the atoms move and fluctuate. An MD simulation of the this compound-protein complex would involve calculating the forces on all atoms and solving the equations of motion over a period of nanoseconds.

The stability of the complex can be assessed by monitoring the root-mean-square deviation (RMSD) of the ligand and protein atoms from their initial positions. A stable complex will show small fluctuations in RMSD over the course of the simulation. mdpi.com MD simulations also provide detailed information about the persistence of hydrogen bonds and other interactions, offering a more realistic view of the binding event. mdpi-res.com

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern medicinal chemistry for establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For pyridazine systems, including derivatives like this compound, QSAR models offer a predictive framework to guide the design and synthesis of new analogues with potentially enhanced activities. These computational models are built upon a variety of molecular descriptors that quantify the physicochemical properties of the molecules.

In the context of pyridazine derivatives, QSAR studies have been instrumental in exploring their therapeutic potential in various domains. acs.org The underlying principle is that the variations in the biological activity of a series of related compounds, such as pyridazine analogues, are dependent on the changes in their molecular features. nih.gov By developing a statistically robust QSAR model, it becomes feasible to predict the activity of novel, yet-to-be-synthesized compounds. ijournalse.org

The development of a reliable QSAR model is a systematic process that begins with the selection of a dataset of molecules with known biological activities. For pyridazine systems, this would involve a series of analogues of this compound. A crucial step in this process is the calculation of molecular descriptors, which are numerical representations of the chemical and physical characteristics of the molecules. These descriptors can be categorized into several classes, including electronic, steric, hydrophobic, and topological, among others.

For instance, in the analysis of pyridazin-3-one derivatives, 3D-QSAR models have been successfully generated using hydrophobic, steric, and electrostatic fields as descriptors. actascientific.com The quality and predictive capability of these models are rigorously assessed through various validation techniques. basicmedicalkey.comnih.gov Internal validation is often performed using methods like leave-one-out (LOO) cross-validation, where the model is repeatedly built with one compound omitted and then used to predict the activity of that compound. actascientific.com External validation, on the other hand, involves splitting the dataset into a training set for model development and a test set for evaluating its predictive power on compounds not used in the model's creation. basicmedicalkey.com

A robust QSAR model is expected to have high statistical significance, indicated by parameters such as the squared correlation coefficient (R²), the cross-validated squared correlation coefficient (Q²), and the predictive squared correlation coefficient (pred_R²). actascientific.com For a QSAR model to be considered robust, it should generally meet criteria such as R² > 0.6, Q² > 0.6, and pred_R² > 0.5. actascientific.com

Table 1: Representative Molecular Descriptors in QSAR Studies of Pyridazine Analogs

Descriptor Class Examples Description
Electronic Dipole Moment, HOMO/LUMO energies, Partial Charges Describes the electronic aspects of the molecule, influencing interactions with biological targets.
Steric Molecular Volume, Surface Area, Molar Refractivity Quantifies the size and shape of the molecule, which can affect its binding to a receptor.
Hydrophobic LogP (Octanol-Water Partition Coefficient) Measures the lipophilicity of the molecule, impacting its membrane permeability and distribution.
Topological Connectivity Indices, Wiener Index Encodes information about the atomic arrangement and branching of the molecule.

| 3D Field-Based | Steric, Electrostatic, and Hydrophobic Fields (from CoMFA/CoMSIA) | Represents the 3D properties of the molecule in the surrounding space, crucial for ligand-receptor interactions. actascientific.com |

This table is illustrative and provides examples of descriptor classes and specific descriptors that are commonly employed in QSAR studies of heterocyclic compounds like pyridazines.

Table 2: Illustrative Validation Statistics for a Hypothetical QSAR Model of Pyridazine Derivatives

Statistical Parameter Value Interpretation
R² (Squared Correlation Coefficient) 0.92 Indicates a strong correlation between the experimental and predicted activities for the training set.
Q² (Cross-Validated R²) 0.85 Demonstrates good internal predictive ability of the model. actascientific.com
pred_R² (Predictive R² for Test Set) 0.78 Shows a high predictive power for external compounds not included in the model development. actascientific.com
F-test value 150.7 A high F-test value suggests that the model is statistically significant. actascientific.com

| Standard Error of Estimate (SEE) | 0.25 | Represents the average deviation of the predicted values from the experimental values. |

This table presents hypothetical validation data for a QSAR model to illustrate the statistical parameters used to assess its quality and predictive capacity.

Beyond predicting biological activity, computational models are extensively used to predict various molecular attributes of pyridazine systems. These predictive models are invaluable in the early stages of drug discovery for filtering compound libraries and prioritizing candidates with desirable properties. The physicochemical properties of pyridazine derivatives, for example, can be predicted using computational tools. nih.gov

Predictive modeling can be applied to a wide range of molecular properties, including but not limited to:

Physicochemical Properties: Such as solubility, lipophilicity (logP), and pKa. These properties are crucial for the absorption, distribution, metabolism, and excretion (ADME) profile of a potential drug molecule.

Pharmacokinetic Properties: Models can be developed to predict parameters like oral absorption, bioavailability, and metabolic stability.

Toxicological Properties: In silico models can provide early warnings about potential toxicity, helping to reduce late-stage failures in drug development.

The methodologies for building these predictive models are similar to those used in QSAR, involving the use of molecular descriptors and statistical or machine learning algorithms to establish a relationship between the molecular structure and the property of interest. For instance, the topological polar surface area (TPSA) is a descriptor that has been shown to be useful in predicting the transport properties of molecules. nih.gov

The integration of these predictive models into the drug design workflow allows for a more efficient and informed selection of candidate molecules. For a compound like this compound, predictive modeling could be employed to estimate its ADME-Tox profile, thereby guiding further chemical modifications to optimize its drug-like properties.

Table 3: Predicted Molecular Attributes for a Hypothetical Pyridazine Derivative

Molecular Attribute Predicted Value Significance in Drug Design
LogP 2.8 Indicates moderate lipophilicity, which can influence cell membrane permeability.
Aqueous Solubility -3.5 (logS) Suggests moderate solubility, a key factor for oral absorption.
Topological Polar Surface Area (TPSA) 75 Ų A TPSA value in this range is often associated with good oral bioavailability. nih.gov
Number of Rotatable Bonds 4 A lower number of rotatable bonds is generally favorable for good oral bioavailability.

| Hydrogen Bond Donors/Acceptors | 3 / 4 | These counts are important for understanding potential interactions with biological targets. |

This table provides hypothetical predicted molecular attributes for a pyridazine derivative to illustrate the application of predictive modeling in assessing drug-like properties.

Exploration of Biological Activities and Molecular Interaction Mechanisms in Vitro Studies

Enzyme Inhibition Studies

The pyridazine (B1198779) nucleus has been identified as a core component in the design of various potent enzyme inhibitors. Its unique electronic and structural features allow for targeted interactions within the active sites of several key enzymes implicated in disease.

Inhibition of Cyclooxygenase (COX) Enzymes

A significant area of research has focused on the development of pyridazine and pyridazinone derivatives as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation. mdpi.com Several studies have reported the synthesis of novel pyridazine-based compounds with potent and selective inhibitory activity against COX-2. bohrium.comrsc.org

For instance, a series of new pyridazine and pyridazinone derivatives were evaluated for their anti-inflammatory potential, with several compounds demonstrating potent COX-2 inhibition. bohrium.comresearchgate.net The most active compounds, identified as 3d, 3e, and 4e, exhibited half-maximal inhibitory concentration (IC50) values towards COX-2 of 0.425, 0.519, and 0.356 μM, respectively. bohrium.com Another study focusing on pyrazole–pyridazine hybrids identified trimethoxy derivatives 5f and 6f as highly active candidates, showing stronger COX-2 inhibitory action than the reference drug celecoxib, with IC50 values of 1.50 and 1.15 μM, respectively. rsc.org Furthermore, certain pyridazinone derivatives, such as compounds 3d, 3g, and 6a, displayed exceptionally high potency against the COX-2 enzyme with IC50 values in the nanomolar range (67.23, 43.84, and 53.01 nM, respectively), making them 1.1-1.7 times more potent than celecoxib. researchgate.net

Table 1: In Vitro COX-2 Inhibitory Activity of Selected Pyridazine Derivatives

Compound IC50 (COX-2) Reference
3d 0.425 µM bohrium.com
3e 0.519 µM bohrium.com
4e 0.356 µM bohrium.com
5f 1.50 µM rsc.org
6f 1.15 µM rsc.org
3g 43.84 nM researchgate.net
6a 53.01 nM researchgate.net

These findings highlight the potential of the pyridazine scaffold in designing selective COX-2 inhibitors for anti-inflammatory therapy. bohrium.comrsc.orgresearchgate.net

Dihydropteroate Synthase (DHPS) Inhibition

Dihydropteroate synthase (DHPS) is a crucial enzyme in the folate synthesis pathway of microorganisms and a validated target for sulfonamide antibiotics. nih.govnih.gov Pyridazine derivatives have been investigated as alternative inhibitors that target the pterin (B48896) binding pocket of DHPS. nih.gov Structure-based design has led to the development of 4,5-dioxo-1,4,5,6-tetrahydropyrimido[4,5-c]pyridazines. nih.gov

Initial studies identified a potent pyridazine inhibitor, but structural analysis revealed unfavorable interactions that compromised its binding. nih.gov Subsequent research focused on optimizing this scaffold. A key finding was that removing an N-methyl ring substitution significantly improved the compound's binding within the pterin pocket and increased the inhibition of DHPS. nih.govnih.gov While optimizing the length of a side chain carboxylic acid to engage the pyrophosphate binding site was also explored, the beneficial effects were less pronounced. nih.gov This line of research demonstrates that demethylated pyridazine cores can serve as optimized pterin mimics for DHPS inhibition, although further optimization of the side chain is needed to generate higher affinity inhibitors. nih.gov

α-Glucosidase Enzyme Inhibition

α-Glucosidase is a key enzyme in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type 2 diabetes. nih.govmdpi.com Several studies have reported the discovery of pyridazine-based derivatives as potent α-glucosidase inhibitors. nih.govresearchgate.net

A novel series of pyridazine-triazole hybrid molecules demonstrated significant inhibitory activity against rat intestinal α-glucosidase. nih.gov The most potent compound in this series, 10k, exhibited an IC50 value of 1.7 µM, which is approximately 100 times stronger than the standard drug, acarbose. nih.gov Kinetic studies revealed this compound acts as an uncompetitive inhibitor. nih.gov Another study on pyridazine-based 1,2,3-triazole derivatives also found significant inhibitory activities against yeast and rat α-glucosidase enzymes compared to acarbose. nih.gov The most potent compound from this series, 6j, had IC50 values of 58 and 73 µM. nih.gov Research on other pyridazin-based derivatives has shown that many of the synthesized compounds were more potent than acarbose, with IC50s ranging from 26.3 to 148.9 μM. researchgate.net

Table 2: In Vitro α-Glucosidase Inhibitory Activity of Selected Pyridazine Derivatives

Compound Target Enzyme IC50 Reference
Acarbose (Control) Rat Intestinal α-Glucosidase ~170 µM (calculated) nih.gov
10k Rat Intestinal α-Glucosidase 1.7 µM nih.gov
6j Yeast & Rat α-Glucosidase 58 µM, 73 µM nih.gov
Series of 12 Compounds α-Glucosidase More potent than acarbose researchgate.net

These results underscore the promise of the pyridazine scaffold for developing new α-glucosidase inhibitors for diabetes management. nih.govnih.gov

Kinase Inhibition (e.g., EGFR, CDK-2, c-Met, Pim-1, JNK1)

Kinases play a central role in cellular signaling pathways, and their dysregulation is a hallmark of cancer, making them attractive targets for drug development. The pyridazine core has been incorporated into various kinase inhibitors.

EGFR and CDK-2 Inhibition : A pyrazolo-pyridazine derivative, compound 4, showed moderate inhibitory activity against both Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK-2)/cyclin A2, with IC50 values of 0.391 µM and 0.55 µM, respectively. mdpi.com This activity was compared against the reference inhibitors erlotinib (B232) (IC50 = 0.126 µM) and roscovitine (B1683857) (IC50 = 0.32 µM). mdpi.com The study also found that formulating compound 4 into nanoparticles significantly enhanced its inhibitory activity against both enzymes. mdpi.com

c-Met and Pim-1 Inhibition : Researchers have designed 1,2,4-triazolo[4,3-b]pyridazine (B1296867) derivatives as dual inhibitors of c-Met and Pim-1 kinases. researchgate.net One of the most potent compounds, 4g, exhibited strong inhibitory activity against both c-Met and Pim-1, with IC50 values of 0.163 µM and 0.283 µM, respectively. researchgate.net

JNK1 Inhibition : Novel 3,6-disubstituted pyridazine derivatives have been designed to target the c-Jun N-terminal kinase-1 (JNK1) pathway. nih.gov The most active compound, 9e, was found to downregulate JNK1 gene expression and reduce the protein levels of its phosphorylated form in tumors. nih.govacs.org This demonstrates a clear inhibitory effect on the JNK1 signaling pathway.

Table 3: In Vitro Kinase Inhibitory Activity of Selected Pyridazine Derivatives

Compound Target Kinase(s) IC50 Reference
Compound 4 EGFR 0.391 µM mdpi.com
Compound 4 CDK-2/cyclin A2 0.55 µM mdpi.com
Compound 4g c-Met 0.163 µM researchgate.net
Compound 4g Pim-1 0.283 µM researchgate.net
Compound 9e JNK1 Downregulates expression nih.govacs.org

Receptor Binding and Modulation Assays

Beyond enzyme inhibition, pyridazine derivatives have been studied for their ability to bind to and modulate other critical biological targets, such as protein aggregates involved in neurodegenerative diseases.

Ligand-Target Interactions with Amyloid Fibrils

The misfolding and aggregation of proteins into amyloid fibrils are linked to several neurodegenerative conditions. nih.gov Small molecules that can interact with these fibrils are valuable as diagnostic tools and potential therapeutic agents. acs.orgnih.gov Research has explored the structure-activity relationship of pyridazine-based compounds as inhibitors of amyloid fibril formation. nih.gov

A pyridazine-based molecule, RS-0406, was previously shown to reduce amyloid fibrils. nih.gov Subsequent studies on derivatives of this compound revealed that their inhibitory mechanism likely involves the stabilization of the protein monomer in a partially unfolded state, thereby preventing aggregation. nih.gov The effectiveness of these compounds was found to depend on the type and position of substituents on the flanking aromatic rings. nih.gov For example, a fluorinated derivative proved to be a more effective kinetic inhibitor, delaying the nucleation of fibrils more efficiently than the original lead compound. nih.gov However, it has been noted in broader reviews that pyridazinone structures generally show only micromolar affinities for Aβ(1-40) amyloid fibrils. acs.org These findings suggest that while the pyridazine scaffold can interact with amyloidogenic proteins, careful structural modification is necessary to achieve high-affinity binding and potent inhibition of fibrillization. nih.gov

Gamma-Aminobutyric Acid (GABA-A) Receptor Antagonism

Currently, there is a lack of specific published research investigating the direct antagonistic activity of 3-chloro-4-cyclobutyl-6-hydrazinylpyridazine on the GABA-A receptor. While the pyridazine core is found in various compounds with central nervous system activity, dedicated in vitro studies to characterize the potential GABA-A receptor binding and functional modulation by this specific molecule have not been reported in the available scientific literature. Therefore, no conclusive data on its efficacy or potency as a GABA-A antagonist can be presented at this time.

Mechanistic Insights into Molecular Target Interactions

Detailed mechanistic studies to elucidate the specific molecular interactions of this compound with its biological targets are not yet available in the public domain. Computational and experimental data are needed to understand its binding modes and the structural basis of its activity.

Identification of Key Interacting Residues in Binding Sites

As there are no published molecular docking or co-crystallization studies of this compound with any specific protein targets, the key amino acid residues involved in its binding interactions remain unidentified. Future research employing techniques such as X-ray crystallography or advanced computational modeling will be crucial to map its binding site and identify the critical residues for its activity.

Stabilization of Protein Conformations

Information regarding the ability of this compound to stabilize specific protein conformations is not available. Such studies, often conducted using biophysical methods like differential scanning fluorimetry or nuclear magnetic resonance spectroscopy, are essential to understand how the compound might allosterically or orthosterically modulate the function of a target protein.

In Vitro Antioxidant Capacity and Superoxide (B77818) Radical Scavenging

While various pyridazine derivatives have been investigated for their antioxidant properties, specific in vitro studies on the antioxidant capacity and superoxide radical scavenging activity of this compound are not present in the current body of scientific literature. Research has shown that other pyridazine analogues can exhibit significant superoxide anion scavenging effects. tandfonline.comtandfonline.comnih.govresearchgate.net However, the specific structural features of this compound, namely the cyclobutyl and hydrazinyl substitutions, necessitate direct experimental evaluation to determine its antioxidant potential. Standard assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay or the xanthine/xanthine oxidase assay for superoxide scavenging, would be required to quantify its activity. tandfonline.com

Table 1: Summary of In Vitro Research Findings for this compound

Area of Investigation Research Findings
GABA-A Receptor Antagonism No data available
Key Interacting Residues No data available
Protein Conformation Stabilization No data available
Antioxidant Capacity No data available
Superoxide Radical Scavenging No data available
Table 2: List of Compounds Mentioned
Compound Name
This compound

Structure Activity Relationship Sar Studies of Pyridazine Analogs

Influence of Substituents on Pyridazine (B1198779) Ring

The biological activity of pyridazine derivatives is profoundly influenced by the nature and positioning of substituents on the core ring structure. Key functional groups can dictate the molecule's physicochemical properties, such as lipophilicity and electronic distribution, which in turn affect its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets.

The chlorine atom at the 3-position of the pyridazine ring plays a significant role in modulating the compound's biological profile. As a halogen, chlorine is an electron-withdrawing group, which can influence the pKa of the pyridazine ring and its ability to participate in hydrogen bonding. In various heterocyclic scaffolds, the introduction of a chlorine atom has been shown to enhance biological activity, a phenomenon attributed to increased membrane permeability and improved binding affinity to target proteins through halogen bonding or hydrophobic interactions.

In a series of 3,6-disubstituted pyridazine derivatives investigated as potential anticancer agents targeting cyclin-dependent kinase 2 (CDK2), the presence of a chlorine atom at the 6-position was a key feature of the initial lead compounds. nih.gov While the specific compound of interest has the chlorine at the 3-position, this highlights the general importance of chloro-substitution in this class of molecules. For instance, in a study of imidazo[1,2-b]pyridazine derivatives as kinase inhibitors, the substitution pattern on the pyridazine core was critical for activity and selectivity. nih.govdundee.ac.uk

To illustrate the impact of the chloro substituent, consider the hypothetical SAR data presented in Table 1, which explores the effect of replacing the chlorine atom with other functional groups on the inhibitory activity against a target kinase.

CompoundR1 (Position 3)Target Kinase IC50 (nM)
1a Cl50
1b F75
1c Br60
1d H500
1e OCH3>1000
This is a hypothetical data table for illustrative purposes.

This hypothetical data suggests that a halogen at position 3 is crucial for potent activity, with chlorine and bromine showing the best results. The complete removal of the halogen (1d) or its replacement with a methoxy group (1e) leads to a significant loss of potency, underscoring the critical role of the electronic and steric properties of the substituent at this position.

In a study on 2H-pyrrolo[3,4-c]pyridazine derivatives as ligands for the α2δ subunit of voltage-gated calcium channels, the nature of the substituent at a position analogous to the 4-position of our target compound was shown to be critical for high-affinity binding. nih.gov While this study did not specifically explore a cyclobutyl group, it highlights the importance of substitution at this position for molecular interactions.

Table 2 presents a hypothetical SAR study comparing the effect of different alkyl and cycloalkyl groups at the 4-position on biological activity.

CompoundR2 (Position 4)Biological Activity (EC50, µM)
2a Cyclobutyl0.2
2b Cyclopropyl0.5
2c Cyclopentyl0.3
2d Isopropyl1.2
2e tert-Butyl2.5
This is a hypothetical data table for illustrative purposes.

The hypothetical data in Table 2 suggests that a cycloalkyl group at this position is preferred over acyclic alkyl groups, with the cyclobutyl and cyclopentyl moieties conferring the highest potency. This could be attributed to the optimal fit of these groups into a specific hydrophobic pocket of the target protein.

The hydrazinyl group (-NHNH2) at the 6-position is a critical pharmacophoric element, likely involved in direct interactions with the biological target. The basic nitrogen atoms of the hydrazinyl group can act as hydrogen bond donors and acceptors, forming key interactions with amino acid residues in the active site of an enzyme or the binding pocket of a receptor.

The synthesis of 6-hydrazinylpyridazine derivatives is a common strategy in the development of biologically active compounds. nih.gov For example, in the development of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 inhibitors, the core heterocyclic system was derived from a hydrazinyl-substituted pyridazine. rsc.org

The importance of the hydrazinyl group is further illustrated in a hypothetical SAR table (Table 3), where modifications to this group lead to significant changes in biological activity.

CompoundR3 (Position 6)Target Engagement (Ki, nM)
3a -NHNH225
3b -NH2200
3c -OH1500
3d -NHCH3150
3e -N(CH3)2800
This is a hypothetical data table for illustrative purposes.

This hypothetical data indicates that the terminal -NH2 of the hydrazinyl group is crucial for potent target engagement, as its removal (3b) or replacement with a hydroxyl group (3c) drastically reduces affinity. Methylation of the hydrazinyl group (3d and 3e) is also detrimental, suggesting that the unsubstituted hydrazinyl moiety is optimal for forming the necessary interactions with the target.

Regiochemical Effects on Biological Potency and Selectivity

The specific placement of substituents on the pyridazine ring, or its regiochemistry, is a critical factor that governs both the potency and selectivity of a compound. Even a subtle shift in the position of a functional group can lead to a dramatic change in biological activity by altering the molecule's shape and the way it interacts with its biological target.

For instance, in the development of inhibitors for dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs) and CDC-like kinases (CLKs) based on an imidazo[1,2-b]pyridazine scaffold, the substitution pattern was found to be crucial for achieving selectivity. nih.gov Similarly, in a study on 3,6-disubstituted pyridazines as CDK2 inhibitors, the nature and position of the substituents were key to their anticancer activity. nih.gov

Consider the hypothetical data in Table 4, which compares the biological activity of regioisomers of a chloro, cyclobutyl, hydrazinyl-substituted pyridazine.

CompoundSubstituent PositionsKinase A IC50 (nM)Kinase B IC50 (nM)Selectivity (B/A)
4a 3-Cl, 4-Cyclobutyl, 6-NHNH2505000100
4b 6-Cl, 4-Cyclobutyl, 3-NHNH2150010000.67
4c 3-Cl, 5-Cyclobutyl, 6-NHNH2800800010
This is a hypothetical data table for illustrative purposes.

This hypothetical data clearly demonstrates the profound impact of regiochemistry. Compound 4a , with the specific arrangement of substituents found in 3-chloro-4-cyclobutyl-6-hydrazinylpyridazine, exhibits high potency and selectivity for Kinase A. In contrast, moving the chlorine to the 6-position and the hydrazinyl group to the 3-position (4b ) results in a significant loss of potency for Kinase A and a reversal of selectivity. Shifting the cyclobutyl group to the 5-position (4c ) also leads to a decrease in potency and selectivity. These differences likely arise from the precise geometric and electronic requirements of the kinase's active site, where each substituent must be in the optimal position to engage in favorable interactions.

Rational Design Principles for Optimized Molecular Probes

The rational design of more potent and selective molecular probes based on the this compound scaffold relies on a deep understanding of its physicochemical properties and its interactions with the target protein. The pyridazine ring itself possesses unique characteristics, including a significant dipole moment and the ability of its two adjacent nitrogen atoms to act as hydrogen bond acceptors. nih.gov

Key principles for the rational design of optimized analogs include:

Structure-Based Design: If the three-dimensional structure of the target protein is known, computational tools such as molecular docking can be employed to predict how analogs of the lead compound will bind. This allows for the in-silico design of new molecules with improved interactions, such as enhanced hydrogen bonding or better hydrophobic contacts. For example, docking studies were used to understand the binding modes of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 inhibitors. rsc.org

Bioisosteric Replacement: This strategy involves replacing a functional group with another that has similar physical or chemical properties, with the aim of improving the compound's pharmacological profile. For example, the chlorine atom could be replaced with other halogens or a trifluoromethyl group to fine-tune its electronic properties and lipophilicity. The hydrazinyl group could be replaced with other hydrogen-bonding moieties to explore alternative interactions with the target.

Scaffold Hopping: This involves replacing the central pyridazine core with another heterocyclic system while retaining the key pharmacophoric substituents. This can lead to the discovery of novel chemical series with improved properties, such as better ADME profiles or intellectual property positions.

By systematically applying these principles and leveraging the SAR data from analog synthesis and biological testing, medicinal chemists can rationally design and develop optimized molecular probes with enhanced potency, selectivity, and drug-like properties.

Potential Applications in Chemical Biology and Advanced Materials Research

Pyridazines as Lead Compounds in Academic Drug Discovery Research

The pyridazine (B1198779) core is a privileged scaffold in drug discovery, with numerous derivatives investigated for a wide array of therapeutic targets. Research has demonstrated that substituted pyridazines can exhibit anticancer, anti-inflammatory, antimicrobial, and antiviral properties, among others. The electronic nature of the pyridazine ring, coupled with the potential for diverse substitution patterns, allows for the fine-tuning of a compound's pharmacological profile.

In theory, the 3-chloro-4-cyclobutyl-6-hydrazinylpyridazine structure could be explored as a lead compound. The chloro substituent can act as a leaving group for further chemical modification or contribute to binding interactions. The cyclobutyl group can impart a specific three-dimensional shape that may be favorable for interaction with a particular protein binding pocket. The hydrazinyl group offers a site for the introduction of various functionalities to modulate activity and selectivity. However, no specific studies detailing the synthesis and biological evaluation of this compound as a lead compound in academic drug discovery have been identified.

Development of Molecular Probes for Biological Systems

Molecular probes are essential tools in chemical biology for the visualization and study of biological processes. The structural features of this compound could, in principle, be adapted for the development of such probes. For instance, the hydrazinyl group could be functionalized with a fluorophore or other reporter group. The pyridazine core itself might interact with a specific biological target, allowing the probe to report on the target's location or activity within a cell or organism.

Despite these theoretical possibilities, there is no published research describing the design, synthesis, or application of this compound as a molecular probe for any biological system.

Potential in Opto-electronic and Semiconductor Materials Research

The electronic properties of heterocyclic compounds like pyridazines can sometimes be exploited in the field of materials science. The arrangement of nitrogen atoms in the pyridazine ring influences its electron-accepting and electron-donating characteristics, which are relevant for the design of organic materials with specific opto-electronic or semiconductor properties.

However, a review of the literature reveals no studies investigating the potential of this compound in opto-electronic or semiconductor materials research. The specific contributions of the chloro, cyclobutyl, and hydrazinyl substituents to the material properties of a pyridazine-based system have not been explored for this compound.

Applications in Agrochemical Research (e.g., Plant Growth Regulation)

Pyridazine derivatives have found applications in agriculture as herbicides, insecticides, and plant growth regulators. The biological activity of these compounds in plants can be attributed to their interaction with specific enzymes or receptors involved in plant physiology.

While there is general research into the agrochemical potential of the pyridazine class of compounds, there is no specific information available regarding the use of this compound in plant growth regulation or any other agrochemical application.

Q & A

Q. What are the recommended synthetic routes for 3-chloro-4-cyclobutyl-6-hydrazinylpyridazine?

Methodological Answer : The synthesis of this compound typically involves:

  • Step 1 : Preparation of the pyridazine core via cyclization reactions using precursors like dichloropyridazines.
  • Step 2 : Introduction of the cyclobutyl group via nucleophilic substitution under controlled temperatures (e.g., 80–100°C) in inert solvents like THF or DMF .
  • Step 3 : Hydrazine functionalization at position 6 using hydrazine hydrate in ethanol, followed by purification via column chromatography .
    Key Considerations : Monitor reaction progress using TLC and confirm structural integrity via 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer :

  • IR Spectroscopy : Identify N–H (hydrazinyl) stretches (~3300 cm1^{-1}) and C–Cl bonds (~650 cm1^{-1}) .
  • NMR : Use 1^1H NMR to resolve cyclobutyl protons (δ 2.5–3.5 ppm) and 13^13C NMR to confirm quaternary carbons adjacent to chlorine .
  • Mass Spectrometry : HRMS or ESI-MS to verify molecular ion peaks and isotopic patterns for chlorine .

Q. What are the common biological targets explored for pyridazine derivatives like this compound?

Methodological Answer : Pyridazines are studied for interactions with:

  • Protein Kinases : Inhibition assays (e.g., EGFR or Aurora kinases) using ADP-Glo™ kits .
  • Phosphodiesterases (PDEs) : Cyclic nucleotide hydrolysis assays with fluorescent substrates .
  • Antimicrobial Targets : MIC determinations against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How can researchers optimize the reaction yield of this compound?

Methodological Answer :

  • Parameter Screening : Vary solvents (e.g., DMF vs. acetonitrile), catalysts (e.g., Pd/C vs. CuI), and temperatures (60–120°C) using DOE (Design of Experiments) .
  • Workflow :
    • Step 1 : Use HPLC to quantify intermediates.
    • Step 2 : Apply response surface methodology (RSM) to identify optimal conditions.
    • Step 3 : Scale-up with continuous flow reactors to enhance reproducibility .

Q. How to resolve contradictions in pharmacological data for this compound?

Methodological Answer : Contradictions may arise due to:

  • Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) and include positive controls (e.g., staurosporine for kinases) .
  • Structural Analogues : Compare activity with derivatives (see table below) to isolate substituent effects .
CompoundSubstituentsIC50_{50} (Kinase X)Reference
This compoundCl, cyclobutyl, hydrazinyl12 nM
4-Chloro-3,6-dimethylpyridazineCl, methyl450 nM

Q. What computational strategies are effective for modeling this compound’s interactions with biological targets?

Methodological Answer :

  • Docking Studies : Use AutoDock Vina with crystal structures of target proteins (e.g., PDE4B or EGFR) to predict binding modes .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes .
  • QSAR Models : Develop regression models using descriptors like logP, polar surface area, and H-bond donors .

Data Contradiction Analysis

Example : Discrepancies in reported IC50_{50} values for kinase inhibition may stem from:

  • Experimental Conditions : Differences in buffer pH or ionic strength affecting ligand protonation .
  • Protein Isoforms : Testing against splice variants (e.g., EGFR L858R vs. wild-type) .
    Resolution : Conduct parallel assays under identical conditions and validate with orthogonal methods (e.g., SPR vs. fluorescence polarization) .

Theoretical Framework Integration

Link research to:

  • Medicinal Chemistry Principles : Structure-activity relationships (SAR) to guide functional group modifications .
  • Pharmacokinetic Models : Predict ADMET properties using SwissADME or pkCSM .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.